molecular formula C12H30N3OP B14263597 N''-tert-Butyl-N,N,N',N'-tetraethylphosphoric triamide CAS No. 138850-99-4

N''-tert-Butyl-N,N,N',N'-tetraethylphosphoric triamide

Cat. No.: B14263597
CAS No.: 138850-99-4
M. Wt: 263.36 g/mol
InChI Key: VTZZHSBPRSTPAG-UHFFFAOYSA-N
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Description

N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide is an organophosphorus compound characterized by the presence of a tert-butyl group and four ethyl groups attached to a phosphoric triamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide typically involves the reaction of tert-butylamine with tetraethylphosphoramide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, where the tert-butylamine displaces one of the ethyl groups on the phosphoramide.

Industrial Production Methods

On an industrial scale, the production of N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramides.

Scientific Research Applications

N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Explored for its potential therapeutic applications due to its ability to modulate enzyme activity.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(n-Butyl)thiophosphoric triamide: Similar in structure but contains a thiophosphoric core.

    N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl groups but differs in the core structure.

    tert-Butyl alcohol: Contains a tert-butyl group but lacks the phosphoric triamide core.

Uniqueness

N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide is unique due to its specific combination of tert-butyl and ethyl groups attached to a phosphoric triamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

138850-99-4

Molecular Formula

C12H30N3OP

Molecular Weight

263.36 g/mol

IUPAC Name

N-[bis(diethylamino)phosphoryl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H30N3OP/c1-8-14(9-2)17(16,13-12(5,6)7)15(10-3)11-4/h8-11H2,1-7H3,(H,13,16)

InChI Key

VTZZHSBPRSTPAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(NC(C)(C)C)N(CC)CC

Origin of Product

United States

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